methyl S-benzylcysteinate hydrochloride
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Overview
Description
methyl S-benzylcysteinate hydrochloride is an organic compound with the molecular formula C11H15NO2S It is a derivative of propanoic acid, featuring an amino group, a benzylsulfanyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl S-benzylcysteinate hydrochloride can be synthesized through a multi-step process. One common method involves the alkylation of 2-amino-3-mercaptopropanoic acid with benzyl bromide, followed by esterification with methanol. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation step. The esterification step may require an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 2-amino-3-benzylsulfanyl-propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
methyl S-benzylcysteinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
methyl S-benzylcysteinate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-benzylsulfanyl-propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The benzylsulfanyl group can interact with thiol groups in proteins, potentially modifying their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-mercaptopropanoate: Lacks the benzyl group, making it less hydrophobic.
Methyl 2-amino-3-benzylthio-propanoate: Similar structure but with a thioether linkage instead of a sulfanyl group.
Methyl 2-amino-3-phenylpropanoate: Contains a phenyl group instead of a benzylsulfanyl group.
Uniqueness
methyl S-benzylcysteinate hydrochloride is unique due to the presence of both an amino group and a benzylsulfanyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 2-amino-3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 |
InChI Key |
DELQRANKBWOLJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSCC1=CC=CC=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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